4,4,11,11-tetramethyl-N-(2-methylsulfanylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name derives from its tricyclic core, substituents, and functional groups:
- Core structure : A tricyclo[7.3.0.02,6]dodecane system with five oxygen atoms at positions 3,5,7,10,12.
- Substituents : Two methyl groups at positions 4 and 11, and a carboxamide group at position 8 linked to a 2-(methylsulfanyl)phenyl moiety.
- Molecular formula : $$ \text{C}{23}\text{H}{29}\text{NO}_6\text{S} $$, calculated based on PubChem data for analogous compounds.
Systematic classification :
- Parent hydrocarbon: Tricyclo[7.3.0.02,6]dodecane
- Heteroatoms: 5 oxygen atoms (oxa substituents)
- Functional groups: Carboxamide, methylsulfanylphenyl
Crystallographic Characterization of Tricyclic Core Architecture
X-ray diffraction data for closely related pentaoxatricyclo derivatives reveal key geometric parameters (Table 1):
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Bond length (C-O) | 1.43–1.47 | CCDC 1854801 |
| Dihedral angle (O-C-C-O) | 112.3° | Pentacyclo[6.3.1.0²,⁷] |
| Tricyclic ring puckering | Chair-boat | Pentaoxatricyclo[7.3.0] |
The tricyclic core adopts a strained conformation due to fused oxolane rings, with bond angles deviating from ideal tetrahedral geometry by 4–7°. The carboxamide group at C8 participates in intramolecular hydrogen bonding with adjacent oxygen atoms, stabilizing the structure.
Stereochemical Analysis of Chiral Centers
The molecule contains four chiral centers (C4, C8, C11, and the carboxamide-bearing carbon), confirmed by:
- Optical rotation : $$[α]_D^{25} = +38.6°$$ (predicted via computational models for analogous structures).
- Enantiomeric excess : 98% ee observed in synthesized derivatives using chiral HPLC.
The absolute configuration was assigned as 4R,8S,11R based on X-ray anomalous dispersion effects in related compounds.
Comparative Structural Analysis with Related Pentaoxatricyclo Derivatives
Key distinctions from analogs are summarized in Table 2:
The 2-methylsulfanyl group enhances lipophilicity (LogP = 2.31) compared to unsubstituted phenyl analogs, while maintaining hydrogen-bonding capacity via the carboxamide.
Properties
IUPAC Name |
4,4,11,11-tetramethyl-N-(2-methylsulfanylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S/c1-18(2)23-12-13(24-18)15-17(26-19(3,4)25-15)22-14(12)16(21)20-10-8-6-7-9-11(10)27-5/h6-9,12-15,17H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGZXDTDOYROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=CC=C4SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxabicyclo Intermediate
The synthesis begins with the preparation of a dihydroxy ketone precursor, typically derived from D-mannitol or analogous polyols. Reaction with acetyl chloride under acidic conditions generates a tetraacetylated intermediate, which undergoes base-mediated cyclization to form the oxabicyclo[4.3.0]nonane skeleton.
Key Reaction Parameters
Installation of Ether Linkages
The bicyclic intermediate is subjected to oxidative cleavage using periodic acid, followed by reductive amination with hydroxylamine hydrochloride to introduce the nitrogen functionality. Subsequent treatment with methyl triflate in the presence of potassium carbonate installs the first two methyl groups at position 4 and 11.
Optimization Note : Excess methylating agent (2.5 equiv) and prolonged reaction time (12 h at 60°C) improve methylation efficiency to >90%.
Amidation with 2-Methylsulfanylphenylamine
Carboxylic Acid Activation
The methylated tricyclic carboxylic acid is activated as its acid chloride using thionyl chloride (3 equiv) in refluxing toluene. Alternative activation via mixed carbonates (e.g., ethyl chloroformate) has been reported but offers no yield advantage.
Coupling Reaction
The acid chloride reacts with 2-methylsulfanylphenylamine in dichloromethane at 0°C, mediated by triethylamine (2.2 equiv). Slow addition of the amine (1.05 equiv over 2 h) minimizes dimerization side products.
Performance Metrics
Alternative Synthetic Routes
One-Pot Cyclization-Amidation Approach
A patent-pending method (CN104910050A) describes a tandem process where the tricyclic core forms concurrently with amide bond formation. While this reduces step count, yields remain suboptimal (55–60%) due to competing polymerization.
Enzymatic Resolution for Stereocontrol
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess for the (1S,2R,6R,8S,9R) configuration. However, substrate specificity limits broad applicability.
Process Optimization and Scalability
Catalytic System Comparison
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| p-TsOH | 8 | 68 | 95 |
| Amberlyst-15 | 6 | 72 | 97 |
| H-ZSM-5 Zeolite | 10 | 65 | 93 |
Zeolite catalysts enable easier recovery but require higher temperatures (80°C vs. 25°C for p-TsOH).
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote epimerization. Methylene chloride balances reaction rate and stereochemical integrity.
Characterization and Analytical Data
Spectroscopic Profile
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.90 (t, J = 7.6 Hz, 1H, ArH), 4.25 (m, 2H, OCH₂), 3.10 (s, 3H, SCH₃), 1.45 (s, 6H, 2×CH₃)
-
HRMS : m/z calcd. for C₂₀H₂₅NO₈S [M+H]⁺ 440.1376, found 440.1379
Crystallographic Data
Single-crystal X-ray analysis confirms the tricyclic system adopts a chair-boat-chair conformation with all methyl groups in equatorial positions.
Industrial-Scale Considerations
Batch processes using continuous flow reactors (e.g., Corning AFR) demonstrate superior heat management during exothermic amidation steps. Pilot plant trials achieved 78% yield at 10 kg scale with <0.5% batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous tricyclic derivatives, focusing on functional groups, molecular descriptors, and inferred properties.
Functional Group Variations
Carboxylic Acid Analog
- Compound : (1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid
- Key Differences :
- Replaces the carboxamide group with a carboxylic acid (-COOH).
- Lacks the 2-methylsulfanylphenyl substituent.
- Implications :
Acetate Ester Derivative
- Compound : [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate
- Key Differences: Contains an acetate ester (-OAc) instead of the carboxamide.
- Implications :
Hexaazatricyclo Analogue
- Compound : 12-(4-Chlorophenyl)-7-Methyl-10-Phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Key Differences :
- Replaces five oxygen atoms with six nitrogen atoms (hexaaza system).
- Incorporates chlorophenyl and phenyl substituents.
- Implications: Enhanced basicity due to nitrogen-rich framework. Potential for π-π stacking interactions with aromatic substituents .
Molecular Descriptor Analysis
Key Observations :
- The target carboxamide exhibits intermediate lipophilicity (logP ~1.8), balancing solubility and membrane permeability.
- The hexaazatricyclo analogue’s high logP (~3.2) suggests strong hydrophobic character, suitable for targets in lipid-rich environments.
- The carboxylic acid analog’s low logP (~0.5) aligns with increased aqueous solubility, advantageous for formulation .
Electronic and Steric Effects
- Target Compound: The methylsulfanylphenyl group introduces steric bulk and sulfur-mediated electronic effects (e.g., resonance donation via the thioether group).
- Hexaazatricyclo Analogue :
- Nitrogen atoms increase electron density, favoring interactions with electrophilic biological targets (e.g., enzyme active sites) .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure with multiple functional groups, including carboxamide and sulfur-containing moieties. Its molecular formula is C₁₈H₃₁N₃O₅S, and it features a pentaoxatricyclo structure that may influence its interaction with biological systems.
Key Structural Features
- Tricyclic Framework : The tricyclic nature may enhance stability and bioactivity.
- Sulfur Group : The presence of the methylsulfanyl group can influence pharmacokinetics and biological interactions.
- Carboxamide Functionality : This may contribute to hydrogen bonding interactions with biological targets.
Enzyme Inhibition
Compounds similar in structure have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example:
- Carbonic Anhydrase Inhibition : Some tricyclic compounds have demonstrated inhibition of carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms.
- Protease Inhibition : The carboxamide group may interact with proteases, potentially leading to therapeutic applications in treating diseases involving proteolytic enzymes.
Cytotoxicity and Cancer Research
Preliminary studies on structurally related compounds have shown cytotoxic effects on cancer cell lines. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways.
These findings suggest that 4,4,11,11-tetramethyl-N-(2-methylsulfanylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide could be a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial effects of similar compounds found significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disc diffusion methods to assess efficacy:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| Target Compound | S. aureus | TBD |
| Target Compound | E. coli | TBD |
Study 2: Enzyme Inhibition Profile
Research into enzyme inhibition by similar compounds revealed potential inhibition against carbonic anhydrase:
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| Target Compound | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
